2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
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Overview
Description
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO. It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity . For this compound, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as an electrophile, making it highly reactive with nucleophilic sites on biomolecules. For instance, it can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function. Additionally, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interfere with the mitogen-activated protein kinase (MAPK) pathway, leading to altered cell proliferation and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmospheric conditions and at low temperatures (2-8°C). It can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or modulate signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical or physiological changes occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to affect metabolic processes. The precise localization of this compound within the cell can influence its effectiveness in modulating biochemical reactions and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone can be synthesized through the bromination of 1-(4-chloro-2-fluorophenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-chloro-2-fluorophenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-chloro-2-fluorophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is used in scientific research for:
Chemical synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological studies: Investigating the effects of halogenated ketones on biological systems and their potential as enzyme inhibitors.
Medicinal chemistry: Exploring its potential as a lead compound for the development of new drugs.
Industrial applications: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these halogens can enhance its electrophilic properties and potentially increase its effectiveness in certain chemical and biological applications compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
2-bromo-1-(4-chloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOJPRHJHZZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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